molecular formula C14H12F2O2 B3136534 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl CAS No. 41860-57-5

3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl

Cat. No.: B3136534
CAS No.: 41860-57-5
M. Wt: 250.24 g/mol
InChI Key: UNUKTXFJTKSLGB-UHFFFAOYSA-N
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Description

3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl is an organic compound consisting of two benzene rings connected by a single bond, with two fluorine atoms and two methoxy groups as substituents.

Preparation Methods

The synthesis of 3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl typically involves the following steps:

Chemical Reactions Analysis

3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of fluorescent probes and sensors.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl can be compared with other similar compounds, such as:

    3,3’-Difluoro-4,4’-dihydroxy-1,1’-biphenyl: This compound has hydroxyl groups instead of methoxy groups, leading to different chemical properties and reactivity.

    3,3’-Difluoro-4,4’-dimethyl-1,1’-biphenyl: The presence of methyl groups instead of methoxy groups affects the compound’s steric and electronic properties.

    3,3’-Difluoro-4,4’-dinitro-1,1’-biphenyl:

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUKTXFJTKSLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599544
Record name 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41860-57-5
Record name 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure for synthesis is briefly explained below. First, 2-fluoroanisole [1] is reacted with bromine to give 2-fluoro-4-bromoanisole [2], which is subsequently reacted with magnesium to give a compound [3] of Grignard reagent type. This compound is condensed with 2-fluoro-4-bromoanisole [2] in the presence of a palladium chloride catalyst to give 3,3'-difluoro-4,4'-dimethoxybiphenyl [4]. In this way, the biphenyl skeleton is formed. Then, the both terminals of 3,3'-difluoro- 4,4,-dimethoxybiphenyl [4] are demethylated by boron tribromide to give 3,3'-difluoro-4,4'-dimethoxybiphenyl [4]. One of the two hydroxyl groups in the compound [5] is blocked by acylation with acetic acid chloride to give a compound [6]. The remaining hydroxyl group in the compound [6] is alkylated with a halogenated alkyl having a specific chain length (p=6 to 15) to give a compound [7]. Finally, the compound [7] undergoes hydrolysis by an alkali catalyst (sodium hydroxide) to remove the acyl group. Thus there is obtained an unblocked compound [8], which is ready for coupling with a cyclohexane ring through an ester linkage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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